4-(Trifluoromethyl)-2-pyrimidineacetic acid
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Overview
Description
4-(Trifluoromethyl)-2-pyrimidineacetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-2-pyrimidineacetic acid typically involves the introduction of a trifluoromethyl group into a pyrimidine ring followed by the addition of an acetic acid moiety. One common method involves the reaction of a pyrimidine derivative with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2-pyrimidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Trifluoromethyl)-2-pyrimidineacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)-2-pyrimidineacetic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridines
Comparison: 4-(Trifluoromethyl)-2-pyrimidineacetic acid is unique due to the presence of both a pyrimidine ring and an acetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity due to the synergistic effects of its functional groups .
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-11-5(12-4)3-6(13)14/h1-2H,3H2,(H,13,14) |
InChI Key |
KFFBLPFVZVMTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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